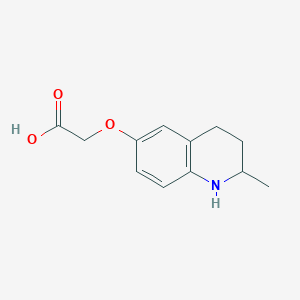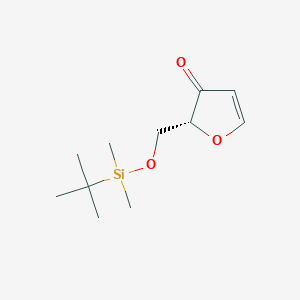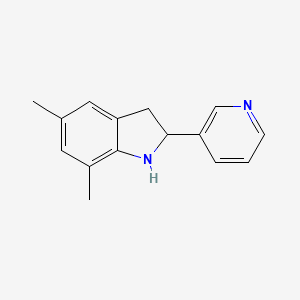![molecular formula C13H10N2O2 B11880968 5H-[1]Benzopyrano[3,4-c]pyridin-5-one, 4-amino-2-methyl- CAS No. 29542-38-9](/img/structure/B11880968.png)
5H-[1]Benzopyrano[3,4-c]pyridin-5-one, 4-amino-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-1Benzopyrano[3,4-c]pyridin-5-one, 4-amino-2-methyl- is a heterocyclic compound that belongs to the class of benzopyranopyridines This compound is characterized by its fused ring structure, which includes a benzopyran moiety and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5H-1benzopyrano[3,4-c]pyridin-5-one, 4-amino-2-methyl- can be achieved through various synthetic routes. One common method involves the von Pechmann reaction, which starts with 6-hydroxy-2,3-dihydrobenzofuran acetates and 1-benzyl-3-ethoxycarbonylpiperidin-4-one, followed by subsequent dehydrogenation . Another approach includes the cyclization of 4-formyl-3-hydroxy-2-methylbenzofuro[3,2-c]pyridine and the cyclization of piperidinone O-(4,7-dimethylcoumarin-7-yl) oxime derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions: 5H-1Benzopyrano[3,4-c]pyridin-5-one, 4-amino-2-methyl- undergoes various chemical reactions, including:
- Oxidation: The compound can be oxidized to form corresponding oxides.
- Reduction: Reduction reactions can convert the compound into its reduced forms.
- Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
- Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
- Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
- Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5H-1benzopyrano[3,4-c]pyridin-5-one, 4-amino-2-methyl- is studied for its electronic properties and π-π* absorption spectra . These properties make it a valuable compound for research in molecular electronics and photophysics.
Biology and Medicine: The compound’s unique structure and functional groups make it a potential candidate for biological and medicinal research. It may be explored for its interactions with biological molecules and its potential therapeutic applications.
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of more complex molecules. Its derivatives may find applications in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5H-1benzopyrano[3,4-c]pyridin-5-one, 4-amino-2-methyl- involves its ability to form hydrogen bonds and participate in various chemical interactions. The compound has an intramolecular hydrogen bond between its amino and carbonyl groups . Additionally, it can form hydrogen bonds with alcohols, primarily at the nitrogen atom of the benzopyranopyridine ring . These interactions play a crucial role in its chemical behavior and potential biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds::
- 1-Methyl-4-amino-5H-1benzopyrano[3,4-c]pyridin-5-one
- 2-Methyl-4-amino-5H-1benzopyrano[3,4-c]pyridin-5-one
- 5H-furo3′,2′:6,7benzopyrano[3,4-c]pyridin-5-ones
Uniqueness: The uniqueness of 5H-1benzopyrano[3,4-c]pyridin-5-one, 4-amino-2-methyl- lies in its specific substitution pattern, which imparts distinct electronic and chemical properties
Propriétés
Numéro CAS |
29542-38-9 |
|---|---|
Formule moléculaire |
C13H10N2O2 |
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
4-amino-2-methylchromeno[3,4-c]pyridin-5-one |
InChI |
InChI=1S/C13H10N2O2/c1-7-6-9-8-4-2-3-5-10(8)17-13(16)11(9)12(14)15-7/h2-6H,1H3,(H2,14,15) |
Clé InChI |
IBYKUFVAOHGLRZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=N1)N)C(=O)OC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-((Tetrahydro-2H-pyran-2-yl)oxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B11880901.png)











